molecular formula C10H8BrNO B11804209 7-Bromo-3-cyclopropylbenzo[D]isoxazole

7-Bromo-3-cyclopropylbenzo[D]isoxazole

Katalognummer: B11804209
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: MEPCXRGCJKGLRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-cyclopropylbenzo[D]isoxazole is a heterocyclic compound that features a bromine atom and a cyclopropyl group attached to a benzoisoxazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-cyclopropylbenzo[D]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization . These methods provide good yields under moderate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of metal-free catalysts and eco-friendly processes is increasingly favored to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-3-cyclopropylbenzo[D]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoisoxazoles, while oxidation and reduction can produce different oxidized or reduced derivatives .

Wirkmechanismus

The mechanism of action of 7-Bromo-3-cyclopropylbenzo[D]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may act as an inhibitor of certain enzymes, thereby altering metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoisoxazole derivatives such as:

Uniqueness

7-Bromo-3-cyclopropylbenzo[D]isoxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom can participate in specific interactions, making this compound particularly valuable in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C10H8BrNO

Molekulargewicht

238.08 g/mol

IUPAC-Name

7-bromo-3-cyclopropyl-1,2-benzoxazole

InChI

InChI=1S/C10H8BrNO/c11-8-3-1-2-7-9(6-4-5-6)12-13-10(7)8/h1-3,6H,4-5H2

InChI-Schlüssel

MEPCXRGCJKGLRB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NOC3=C2C=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.